molecular formula C6H3ClINO2 B14838621 4-Chloro-6-iodopyridine-2-carboxylic acid

4-Chloro-6-iodopyridine-2-carboxylic acid

Cat. No.: B14838621
M. Wt: 283.45 g/mol
InChI Key: FHRVPFRUYRDYSX-UHFFFAOYSA-N
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Description

4-Chloro-6-iodopyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and iodine substituents at the 4 and 6 positions, respectively, on the pyridine ring, along with a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the iodination of 4-chloro-2-pyridinecarboxylic acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination at the 6 position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the desired product with high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodopyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and coupled aromatic compounds.

Scientific Research Applications

4-Chloro-6-iodopyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodopyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the carboxylic acid group allows it to participate in various biochemical reactions. It can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with metal ions, influencing catalytic processes.

Comparison with Similar Compounds

  • 4-Chloro-2-pyridinecarboxylic acid
  • 6-Iodo-2-pyridinecarboxylic acid
  • 4-Iodo-2-pyridinecarboxylic acid

Uniqueness: 4-Chloro-6-iodopyridine-2-carboxylic acid is unique due to the simultaneous presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in synthetic chemistry and material science.

Properties

Molecular Formula

C6H3ClINO2

Molecular Weight

283.45 g/mol

IUPAC Name

4-chloro-6-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C6H3ClINO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)

InChI Key

FHRVPFRUYRDYSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)I)Cl

Origin of Product

United States

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